3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid
Overview
Description
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with a propanoic acid moiety at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, suggesting a complex interaction with their targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid plays a significant role in biochemical reactions, particularly in proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency and substrate specificity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and the levels of key metabolites by modulating the activity of enzymes involved in these pathways . For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in the levels of glycolytic intermediates . Additionally, this compound can affect the activity of enzymes in the citric acid cycle, thereby influencing energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function . The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic activity . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine with a suitable β-ketoester or diketone, followed by bromination and subsequent functional group transformations. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Condensation Reactions: The propanoic acid moiety can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Scientific Research Applications
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates with anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems and natural product analogs.
Material Science: It can be employed in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Comparison with Similar Compounds
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid can be compared with other similar compounds such as:
3-(4-Chloro-1-methyl-1H-pyrazol-5-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Iodo-1-methyl-1H-pyrazol-5-YL)propanoic acid: Contains an iodine atom, which can influence the compound’s electronic properties and reactivity.
3-(4-Methyl-1-methyl-1H-pyrazol-5-YL)propanoic acid: Lacks a halogen atom, which may affect its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts specific reactivity and potential biological activity that can be exploited in various scientific research applications .
Properties
IUPAC Name |
3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPODSSMTQHXQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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